2-Phenylindeno[2,1-b]pyran-9-carbaldehyde
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Overview
Description
2-Phenylindeno[2,1-b]pyran-9-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a fused indeno-pyran ring system with a phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylindeno[2,1-b]pyran-9-carbaldehyde typically involves multicomponent reactions (MCRs), which are known for their efficiency, atom economy, and green chemistry principles. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and green chemistry are likely employed to ensure cost-effective and environmentally friendly production processes. The use of reusable catalysts and green solvents is emphasized to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylindeno[2,1-b]pyran-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Formation of 2-Phenylindeno[2,1-b]pyran-9-carboxylic acid.
Reduction: Formation of 2-Phenylindeno[2,1-b]pyran-9-methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-Phenylindeno[2,1-b]pyran-9-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism by which 2-Phenylindeno[2,1-b]pyran-9-carbaldehyde exerts its effects is primarily through interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the indeno-pyran ring system can interact with various enzymes and receptors, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
2-Phenylindeno[2,1-b]pyran: Lacks the aldehyde functional group.
2,4-Diphenylindeno[2,1-b]pyran-9-carbaldehyde: Contains an additional phenyl group.
Uniqueness: 2-Phenylindeno[2,1-b]pyran-9-carbaldehyde is unique due to the presence of both the indeno-pyran ring system and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-phenylindeno[2,1-b]pyran-9-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-12-17-15-9-5-4-8-14(15)16-10-11-18(21-19(16)17)13-6-2-1-3-7-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVCWVNKNSMZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C(=C3O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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